
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 7-chloroindole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Step 1: 7-Chloroindole is reacted with oxalyl chloride in the presence of dichloromethane and pyridine.
Step 2: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives.
科学的研究の応用
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Methyl 2-(7-Chloro-3-indolyl)-2-oxoacetate: A closely related compound with similar structural features.
7-Chloroindole: The parent compound used in the synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C10H6ClNO3 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15) |
InChIキー |
LXIZWULUTDOOSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
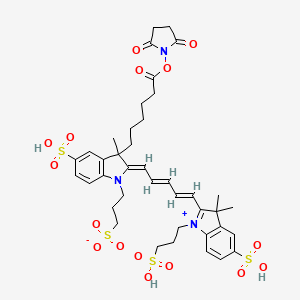
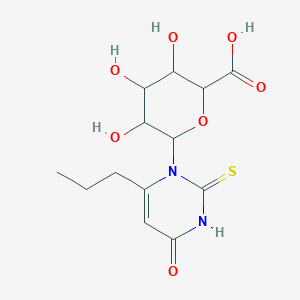
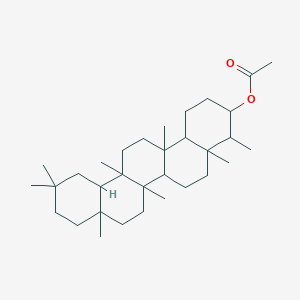
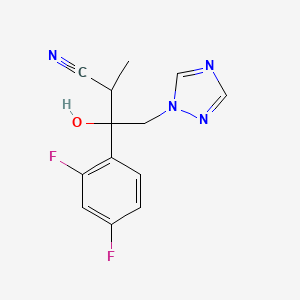
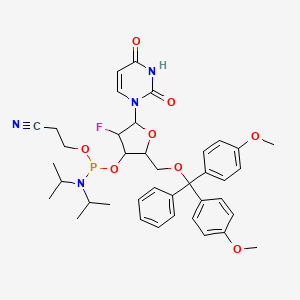
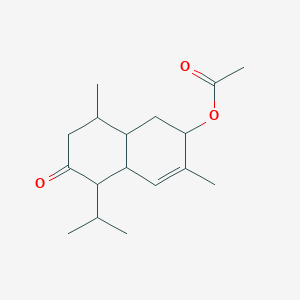
![7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12289701.png)
![4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B12289703.png)
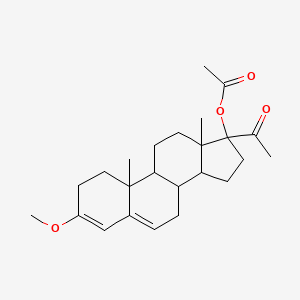

![Carbamic acid, N-[(1R)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]-, phenylmethyl ester](/img/structure/B12289711.png)
